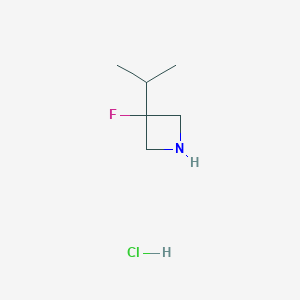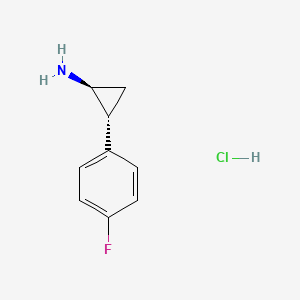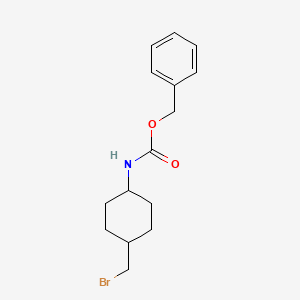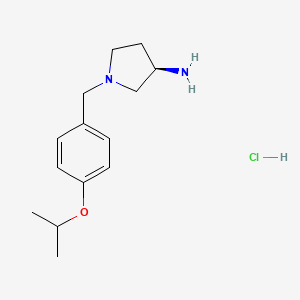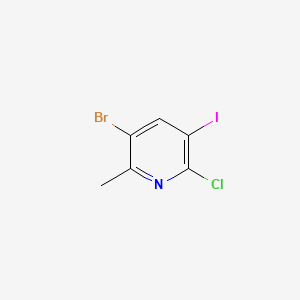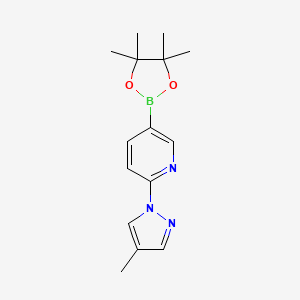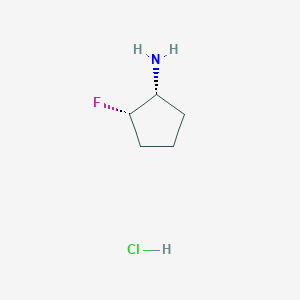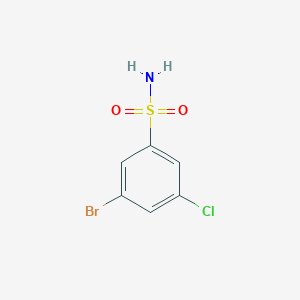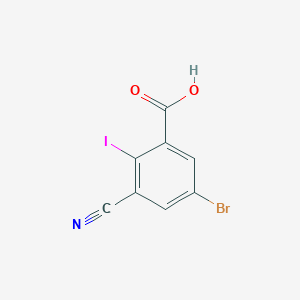
5-Bromo-3-cyano-2-iodobenzoic acid
Descripción general
Descripción
5-Bromo-3-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-iodobenzoic acid typically involves halogenation and cyanation reactions. One common method starts with 3-bromo-5-iodobenzoic acid, which undergoes a cyanation reaction to introduce the cyano group at the 3-position. The reaction conditions often involve the use of a suitable cyanating agent, such as copper(I) cyanide, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-cyano-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group to an amine.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Aminobenzoic acids.
Aplicaciones Científicas De Investigación
5-Bromo-3-cyano-2-iodobenzoic acid is used in several scientific research applications:
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-cyano-2-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The cyano and halogen substituents influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
5-Bromo-2-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-Cyano-5-iodobenzoic acid: Lacks the bromine substituent, which can influence its chemical behavior and utility in synthesis.
Uniqueness
5-Bromo-3-cyano-2-iodobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and iodine) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.
Propiedades
IUPAC Name |
5-bromo-3-cyano-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSJNWJPUORVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


